Boc-Tyr-OMe
Overview
Description
Boc-Tyr-OMe, also known as N-(tert-Butoxycarbonyl)-L-tyrosine Methyl Ester or Boc-L-tyrosine methyl ester, is a derivative of tyrosine . It has a molecular weight of 295.34 and a chemical formula of C₁₅H₂₁NO₅ .
Synthesis Analysis
Boc-Tyr-OMe can be synthesized through various methods. One such method involves the synthesis of dipeptides with tyrosine and methionine in the presence of triazine . Tripeptides are then prepared using the same method with valine and alanine amino acids. New methacrylate monomers are synthesized by the reaction of phenolic OH of tyrosine in tripeptides and methacryloyl chloride .
Molecular Structure Analysis
The molecular structure of Boc-Tyr-OMe is represented by the formula C₁₅H₂₁NO₅ . It is a complex molecule with a specific arrangement of atoms and bonds.
Chemical Reactions Analysis
Boc-Tyr-OMe is suitable for Boc solid-phase peptide synthesis . This type of synthesis is a common method used in the production of peptides.
Physical And Chemical Properties Analysis
Boc-Tyr-OMe is a solid substance with a molecular weight of 295.33 . It has a melting point of 100-104 °C . The optical activity of Boc-Tyr-OMe is [α]22/D +51°, c = 1 in chloroform .
Scientific Research Applications
Formation of Peptide Nanotubes : Boc-Tyr-OMe is involved in the self-assembly of peptides into nanotubes. For example, the tripeptides Boc-Tyr-Val-Tyr-OMe and Boc-Tyr-Ile-Tyr-OMe form nanotubes in crystals through noncovalent interactions. These nanotubes have hydrophilic interiors and are used to study hydrogen-bonded side chains of tyrosine residues (Ray, Haldar, Drew, & Banerjee, 2004).
Inhibition of Fibril Formation : Boc-Tyr-OMe analogs play a role in the study of peptide self-assemblies, particularly in the context of Alzheimer’s disease. Modifications with tyrosine in peptides like Boc-Phe-Phe-OMe, Boc-Phe-Tyr-OMe, Boc-Tyr-Phe-OMe, and Boc-Tyr-Tyr-OMe result in different assembly structures, which are essential for understanding peptide interactions in neurodegenerative diseases (Bera, Jana, Maity, & Haldar, 2014).
Development of Phosphinite Ligands : Boc-Tyr-OMe has been used in the synthesis of amino acid-derived phosphinites, which are important in the development of metal complexes for catalytic reactions. This application is vital in the field of organometallic chemistry and catalysis (Galka & Kraatz, 2003).
Synthesis of Antigenic Peptides : Boc-Tyr-OMe is used in the synthesis of peptides for immunization experiments, such as in the synthesis of heptapeptide Tyr-Arg-Glu-Asp-Met-Glu-Tyr-OMe from Escherichia coli K88 ab protein fimbriae. This application is significant in the development of vaccines and understanding immune responses (Meldal, 1986).
Formation of Supramolecular Structures : Boc-Tyr-OMe is involved in the formation of unique supramolecular structures, such as double helices formed by tripeptides containing Boc-Tyr-Aib-Xaa-OMe. This research is critical for understanding molecular self-assembly and designing novel materials (Jana, Maity, Maity, & Haldar, 2011).
Peptide Synthesis in Non-Aqueous Environments : Studies on Boc-Tyr-OMe in reactions catalyzed by enzymes like trypsin in non-aqueous environments like acetonitrile are crucial for understanding peptide synthesis in alternative solvents, which has implications in biotechnology and pharmaceutical synthesis (Čeřovský, 1990).
Enzymatic Synthesis of Antioxidant Dipeptides : Boc-Tyr-OMe is used in the enzymatic synthesis of dipeptides like BOC-Tyr-Ala, which have antioxidant properties. This synthesis, catalyzed by carboxypeptidase Y, is important for producing eco-friendly and efficient antioxidant agents (Shan, Qi, Wang, Su, & He, 2018).
Safety And Hazards
Future Directions
Boc-Tyr-OMe is primarily used for research purposes . It is a key component in the synthesis of peptides, which have a wide range of applications in biological and medicinal research. The future directions of Boc-Tyr-OMe will likely continue to be in the field of peptide synthesis and related research areas.
properties
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIFXJSLCUJHBB-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427077 | |
Record name | Boc-Tyr-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Tyr-OMe | |
CAS RN |
4326-36-7 | |
Record name | Boc-Tyr-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-Tyr-OMe | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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